1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene and Thiazole Substituted Trifluoroethanone: These compounds are inhibitors of histone deacetylase (HDAC) and are useful for treating cellular proliferative diseases, including cancer.
Uniqueness
1-methyl-3-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N5OS |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15N5OS/c1-24-17(10-15(23-24)13-6-3-2-4-7-13)18(25)22-19-21-16(12-26-19)14-8-5-9-20-11-14/h2-12H,1H3,(H,21,22,25) |
InChI Key |
WYOHMUITKYNYBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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